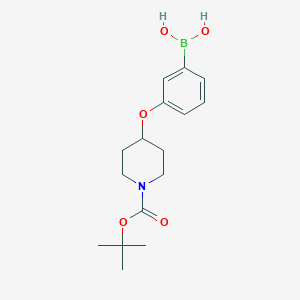

3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid

Description

BenchChem offers high-quality 3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]oxyphenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24BNO5/c1-16(2,3)23-15(19)18-9-7-13(8-10-18)22-14-6-4-5-12(11-14)17(20)21/h4-6,11,13,20-21H,7-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVQXGKBHQDPRGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)OC2CCN(CC2)C(=O)OC(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24BNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Senior Application Scientist's Guide to 3-(N-BOC-Piperidin-4-yloxy)phenylboronic Acid: Synthesis, Applications, and Best Practices

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid, a key building block in modern medicinal chemistry. With a focus on practical application and scientific integrity, this document delves into the compound's synthesis, characterization, and strategic implementation in drug discovery, particularly through the Suzuki-Miyaura cross-coupling reaction. Authored from the perspective of a seasoned application scientist, this guide offers not only established protocols but also the rationale behind experimental choices, empowering researchers to leverage this versatile reagent effectively and safely in their synthetic endeavors.

Introduction: The Strategic Value of the Piperidin-4-yloxy-phenyl Moiety

The piperidine scaffold is a cornerstone in the design of therapeutic agents, renowned for its prevalence in a wide array of pharmaceuticals. Its saturated, three-dimensional structure often imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability, while providing a vector for precise substituent placement to optimize target engagement. When coupled with a phenylboronic acid, the resulting molecule becomes a powerful tool for introducing this privileged moiety into complex molecular architectures.

3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid (CAS Number: 1224449-32-4 ) is a bifunctional reagent of significant interest. The N-BOC protected piperidin-4-yloxy group offers a handle for late-stage deprotection and derivatization, while the phenylboronic acid functionality is primed for palladium-catalyzed cross-coupling reactions. This guide will provide a detailed exploration of this compound, from its synthesis to its application, to enable researchers to confidently incorporate it into their drug discovery programs.

Physicochemical and Structural Characteristics

A thorough understanding of a reagent's properties is fundamental to its successful application. The key characteristics of 3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid are summarized below.

| Property | Value | Source |

| CAS Number | 1224449-32-4 | LGC Standards |

| Molecular Formula | C₁₆H₂₄BNO₅ | PubChem |

| Molecular Weight | 321.18 g/mol | PubChem |

| Appearance | Typically an off-white to white solid | General Knowledge |

| Solubility | Soluble in organic solvents such as DMSO, methanol, and THF | General Knowledge |

The pinacol ester of this boronic acid, 3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid pinacol ester (CAS Number: 864136-41-4), is also a commonly used and often more stable alternative for Suzuki-Miyaura coupling reactions.[1]

Synthesis and Mechanism

The synthesis of 3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid is a multi-step process that requires careful execution. The most logical and commonly employed synthetic strategy involves a two-stage approach: the formation of the aryl ether bond followed by the introduction of the boronic acid functionality.

Stage 1: Aryl Ether Formation via the Mitsunobu Reaction

The ether linkage between the piperidine and phenyl rings is efficiently constructed using the Mitsunobu reaction. This reaction couples a primary or secondary alcohol with a nucleophile, in this case, a phenol, using a combination of a phosphine and an azodicarboxylate.

Reaction Scheme: Mitsunobu Etherification

Caption: Mitsunobu reaction for aryl ether formation.

Causality Behind Experimental Choices:

-

Reagents: Triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD) are the classic reagents for the Mitsunobu reaction. DIAD is often preferred over diethyl azodicarboxylate (DEAD) due to its reduced toxicity.

-

Solvent: Anhydrous tetrahydrofuran (THF) is a common solvent as it effectively dissolves the reactants and is relatively unreactive under the reaction conditions.

-

Temperature: The reaction is typically initiated at 0°C to control the initial exothermic reaction between the phosphine and the azodicarboxylate, and then allowed to warm to room temperature to drive the reaction to completion.

Stage 2: Optional Hydrolysis of the Pinacol Ester

If the free boronic acid is required, the pinacol ester can be hydrolyzed under aqueous acidic or basic conditions. However, for many applications, the pinacol ester is used directly in subsequent reactions due to its enhanced stability.

Experimental Protocol: Synthesis of 3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid pinacol ester

Disclaimer: This is a representative protocol based on established chemical principles. Researchers should always conduct a thorough risk assessment and optimize conditions for their specific setup.

-

Preparation: To a solution of N-Boc-4-hydroxypiperidine (1.0 eq) and 3-hydroxyphenylboronic acid pinacol ester (1.0 eq) in anhydrous THF (0.1-0.5 M) under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (1.1 eq).

-

Cooling: Cool the reaction mixture to 0°C in an ice bath.

-

Addition of DIAD: Slowly add diisopropyl azodicarboxylate (DIAD) (1.1 eq) dropwise to the stirred solution. An exothermic reaction may be observed.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of 3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid and its pinacol ester is as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an aryl or vinyl halide/triflate, a cornerstone of modern drug synthesis.

Reaction Scheme: Suzuki-Miyaura Cross-Coupling

Caption: Suzuki-Miyaura cross-coupling reaction.

Self-Validating System in Suzuki Coupling:

The success of a Suzuki coupling reaction is dependent on the careful selection and control of several parameters. A well-designed protocol should include in-process controls to validate the reaction's progress.

-

Catalyst Selection: A variety of palladium catalysts can be employed, with Pd(PPh₃)₄ and PdCl₂(dppf) being common choices. The choice of ligand can significantly impact the reaction's efficiency.

-

Base: A base is crucial for the transmetalation step of the catalytic cycle. Inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are frequently used.

-

Solvent System: A mixture of an organic solvent (e.g., dioxane, THF, or toluene) and water is often used to dissolve both the organic and inorganic reagents.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Reactant Preparation: In a reaction vessel, combine 3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid (or its pinacol ester) (1.1 eq), the aryl halide (1.0 eq), and the base (e.g., K₂CO₃, 2.0 eq).

-

Inert Atmosphere: Purge the vessel with an inert gas (nitrogen or argon) for 10-15 minutes.

-

Solvent and Catalyst Addition: Add the degassed solvent system (e.g., dioxane/water 4:1) followed by the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

-

Heating: Heat the reaction mixture to the desired temperature (typically 80-100°C) and stir for the required time (2-24 hours). Monitor the reaction by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic phase and purify the crude product by column chromatography or recrystallization.

-

Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques.

Characterization and Data Interpretation

Thorough characterization is essential to confirm the identity and purity of 3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid and its downstream products.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the BOC group (~1.4 ppm), piperidine protons (multiplets in the range of 1.5-4.0 ppm), the methine proton of the piperidinoxy group (~4.5 ppm), and aromatic protons (in the aromatic region, 6.8-7.8 ppm). |

| ¹³C NMR | Resonances for the BOC carbonyl (~155 ppm), the quaternary carbon of the BOC group (~80 ppm), piperidine carbons (in the aliphatic region), and aromatic carbons (in the aromatic region). |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the exact mass of the compound. |

| ¹¹B NMR | A broad signal in the range of 28-33 ppm for the trigonal boronic acid. |

Safety, Handling, and Storage

As a responsible scientist, adherence to safety protocols is paramount.

-

Handling: Always handle 3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Boronic acids can be sensitive to air and moisture, leading to degradation. It is advisable to store the compound under an inert atmosphere (nitrogen or argon) in a tightly sealed container in a cool, dry place. The pinacol ester derivative generally exhibits greater stability and is often preferred for long-term storage.[2]

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion: A Versatile Tool for Drug Discovery

3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid is a valuable and versatile building block for medicinal chemists. Its strategic combination of a protected piperidine moiety and a reactive boronic acid function allows for the efficient synthesis of complex molecules with potential therapeutic applications. By understanding its synthesis, properties, and the nuances of its application in the Suzuki-Miyaura coupling, researchers can effectively harness its potential to accelerate the discovery and development of new medicines.

References

- LGC Standards. 3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid.

- PubChem. 4-(1-(Tert-butoxycarbonyl)piperidin-4-YL)phenylboronic acid.

- CRO Splendid Lab Pvt. Ltd. 3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid pinacol ester.

- Thirumal, Y., et al. (2020). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry - Section B, 59B(5), 733-739.

- Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(1), 1-28.

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

- Chemos GmbH & Co. KG.

- Oka, N., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Organic Letters, 24(18), 3510–3514.

- Sigma-Aldrich. N-Boc-piperidine-4-boronic acid pinacol ester.

- Valenzuela, S. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071–15076.

Sources

An In-Depth Technical Guide to 3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid

Introduction

In the landscape of modern medicinal chemistry and drug discovery, the strategic assembly of complex molecular architectures is paramount. Success in this endeavor relies on the availability of versatile, well-characterized chemical building blocks. 3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid is one such critical intermediate, embodying the convergence of two privileged structural motifs: the piperidine ring and the arylboronic acid. The piperidine scaffold is a cornerstone in pharmacology, present in a vast array of approved drugs due to its favorable pharmacokinetic properties and its ability to act as a versatile scaffold for presenting pharmacophoric elements in three-dimensional space.[1][2] Concurrently, the boronic acid functional group is the linchpin of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful and widely adopted method for the formation of carbon-carbon bonds.[3]

This guide provides a comprehensive technical overview of 3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid, intended for researchers, chemists, and drug development professionals. We will delve into its fundamental properties, validated methods for its synthesis and characterization, and its principal application in palladium-catalyzed cross-coupling reactions, offering field-proven insights and detailed experimental protocols.

Physicochemical Properties and Structural Characterization

A thorough understanding of a reagent's physical and chemical properties is the foundation of its effective and reproducible use in synthesis. The key attributes of 3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₂₄BNO₅ | |

| Molecular Weight | 321.18 g/mol | |

| CAS Number | 1224449-32-4 | [4] |

| Appearance | Typically a white to off-white solid | |

| Purity | ≥95% | |

| Solubility | Soluble in organic solvents such as DMSO and methanol; limited solubility in water. | [5][6] |

| Storage | Store in a cool (2-8°C), dry place under an inert atmosphere. |

Rationale for Characterization: A Self-Validating System

Confirming the identity and purity of 3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid before its use is critical for the success of subsequent reactions. A multi-technique approach ensures a self-validating system where each analysis corroborates the others, providing unambiguous structural confirmation and a reliable purity assessment.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the precise structure of the molecule.

-

¹H NMR: This technique confirms the presence and connectivity of all proton-containing fragments. Expected signals include the tert-butyl protons of the BOC group (a sharp singlet around 1.4 ppm), the piperidine ring protons (a series of multiplets between 1.5-4.0 ppm), and the aromatic protons on the phenylboronic acid ring (multiplets in the 6.8-7.8 ppm region). The integration of these signals should correspond to the number of protons in each environment.

-

¹³C NMR: Provides information on the carbon skeleton, confirming the presence of the carbonyl carbon of the BOC group (~155 ppm), the quaternary BOC carbon (~80 ppm), the carbons of the piperidine and phenyl rings, and the carbon atom attached to the boron (which can be broad).

-

¹¹B NMR: This is a crucial, though less common, technique for directly observing the boron atom. Boronic acids typically show a broad signal in the range of 28-34 ppm, characteristic of a trigonal planar, sp²-hybridized boron center.[7] This analysis directly confirms the integrity of the key functional group.

-

-

Mass Spectrometry (MS): MS is used to verify the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition (C₁₆H₂₄BNO₅) with high precision.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the standard for determining the purity of the compound. By using a suitable column and mobile phase, a chromatogram is generated where the area of the main peak relative to the total area of all peaks provides a quantitative measure of purity, which should typically be >95% for synthetic applications.

Synthesis and Purification

The synthesis of 3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid is logically approached via a two-step sequence starting from commercially available materials. This strategy involves first constructing the core ether linkage and then introducing the boronic acid functionality.

Proposed Synthetic Workflow

The overall transformation can be visualized as follows:

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol: Synthesis

Step 1: Williamson Ether Synthesis of tert-Butyl 4-(3-bromophenoxy)piperidine-1-carboxylate

-

Rationale: The Williamson ether synthesis is a classic and reliable method for forming aryl ethers.[2][8] Cesium carbonate (Cs₂CO₃) is often used as the base due to its high solubility in polar aprotic solvents and its ability to effectively deprotonate the phenol without causing side reactions. Dimethylformamide (DMF) is an excellent solvent for this SₙAr-type reaction.

-

Procedure:

-

To a round-bottom flask under an inert atmosphere (N₂ or Ar), add N-BOC-4-hydroxypiperidine (1.0 eq), 3-bromophenol (1.1 eq), and cesium carbonate (1.5 eq).

-

Add anhydrous DMF to dissolve the reagents (concentration ~0.5 M).

-

Heat the reaction mixture to 80-90 °C and monitor by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

-

Upon completion, cool the mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by silica gel column chromatography to yield the desired intermediate.

-

Step 2: Miyaura Borylation to form 3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid

-

Rationale: The Miyaura borylation is a palladium-catalyzed reaction that converts aryl halides into aryl boronate esters.[3][9][10] Bis(pinacolato)diboron (B₂pin₂) is the common boron source. The resulting pinacol ester is then hydrolyzed during the aqueous workup to yield the final boronic acid.

-

Procedure:

-

To a Schlenk flask, add the aryl bromide from Step 1 (1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.1 eq), potassium acetate (KOAc, 3.0 eq), and the palladium catalyst (e.g., PdCl₂(dppf), 3 mol%).

-

Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar) three times.

-

Add anhydrous 1,4-dioxane.

-

Heat the mixture to 90-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS, typically 12-24 hours).

-

Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

-

Concentrate the filtrate. The residue is then subjected to an acidic aqueous workup (e.g., with 1M HCl) to hydrolyze the pinacol ester to the boronic acid.

-

Extract the product into an organic solvent, dry over Na₂SO₄, and concentrate. Purification can be achieved by recrystallization or careful column chromatography.[11]

-

Application in Suzuki-Miyaura Cross-Coupling

The primary utility of 3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid is as a coupling partner in the Suzuki-Miyaura reaction to synthesize complex biaryl structures, which are prevalent in pharmaceuticals.

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (an aryl or heteroaryl halide), forming a Pd(II) intermediate.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex.

-

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

-

Rationale: This protocol provides a general, robust starting point for coupling 3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid with a representative aryl bromide. The choice of catalyst, base, and solvent system is critical for achieving high yields. Pd(PPh₃)₄ is a versatile catalyst, and a biphasic solvent system like dioxane/water with a carbonate base is common and effective.

-

Procedure:

-

To a microwave vial or Schlenk tube, add the aryl or heteroaryl halide (1.0 eq), 3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq) or cesium carbonate (Cs₂CO₃, 2.0 eq).

-

Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%).

-

Evacuate and backfill the vessel with an inert atmosphere (N₂ or Ar) three times.

-

Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., in a 4:1 ratio).

-

Seal the vessel and heat the reaction mixture to 80-110 °C (conventional heating) or 120-150 °C (microwave heating).

-

Monitor the reaction's progress by LC-MS or TLC.

-

Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography or recrystallization to obtain the final biaryl product.

-

Handling, Storage, and Safety

Proper handling and storage are essential to maintain the integrity and reactivity of boronic acids.

-

Handling: 3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Boronic acids are susceptible to dehydration, where three molecules can condense to form a trimeric anhydride known as a boroxine, releasing three molecules of water. While this process is often reversible, it complicates accurate weighing and stoichiometry. Therefore, the compound should be stored in a tightly sealed container under an inert atmosphere (N₂ or Ar) in a refrigerator (2-8°C) to minimize degradation.

-

Safety: While specific toxicity data may be limited, boronic acids as a class should be treated as potentially harmful if ingested, inhaled, or absorbed through the skin. Refer to the specific Safety Data Sheet (SDS) provided by the supplier for detailed hazard information.

Conclusion

3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid stands out as a highly valuable and versatile building block for medicinal chemistry. Its structure ingeniously combines the pharmacologically significant piperidine ring with the synthetic power of the arylboronic acid moiety. This guide has provided a detailed framework covering its fundamental properties, a logical and robust synthetic strategy, and a practical protocol for its application in the workhorse Suzuki-Miyaura cross-coupling reaction. By adhering to the principles of rigorous characterization and validated experimental procedures outlined herein, researchers and drug development professionals can confidently leverage this reagent to accelerate the discovery and synthesis of novel, life-changing therapeutics.

References

-

PubChem. 4-(1-(Tert-butoxycarbonyl)piperidin-4-YL)phenylboronic acid. National Center for Biotechnology Information. Available from: [Link]

-

ACS Publications. Iron-Catalyzed Miyaura Borylation of Aryl Chlorides and Triflates. American Chemical Society. Available from: [Link]

- Google Patents. Synthesis method of N-boc-4-hydroxypiperidine.

-

Master Organic Chemistry. The Williamson Ether Synthesis. Available from: [Link]

-

MDPI. Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. Available from: [Link]

-

YouTube. Williamson Ether Synthesis. Professor Dave Explains. Available from: [Link]

-

National Institutes of Health. Miyaura Borylations of Aryl Bromides in Water at Room Temperature. PubMed Central. Available from: [Link]

-

ACS Publications. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. American Chemical Society. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Boc-Piperidine-4-carboxylic Acid: Synthesis, Properties, and Industrial Applications. Available from: [Link]

-

MDPI. A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. Available from: [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Buy Online CAS Number 1224449-32-4 - TRC - 3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid | LGC Standards [lgcstandards.com]

- 5. nbinno.com [nbinno.com]

- 6. N-BOC-piperidine-4-carboxylic acid | 84358-13-4 [chemicalbook.com]

- 7. 4-(4-BOC-Piperazino)phenylboronic acid | C15H23BN2O4 | CID 5233014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. mdpi.com [mdpi.com]

- 10. Miyaura Borylations of Aryl Bromides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

A Senior Application Scientist's Guide to the Synthesis of 3-(N-BOC-Piperidin-4-yloxy)phenylboronic Acid

Foreword: The Strategic Importance of 3-(N-BOC-Piperidin-4-yloxy)phenylboronic Acid in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic construction of molecular scaffolds that offer both structural novelty and versatile reactivity is paramount. 3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid and its pinacol ester derivative are exemplary building blocks that have garnered significant attention. Their utility lies in the convergence of three key structural motifs: a piperidine ring, a common feature in numerous bioactive compounds; a phenylboronic acid moiety, a cornerstone of palladium-catalyzed cross-coupling reactions; and a tert-butoxycarbonyl (BOC) protecting group, which allows for controlled, sequential chemical transformations. This guide provides an in-depth, experience-driven perspective on the synthesis of this valuable intermediate, focusing on a robust and widely applicable synthetic strategy. We will delve into the mechanistic underpinnings of the key transformations, provide a detailed experimental protocol, and present the expected outcomes, thereby equipping researchers and drug development professionals with the knowledge to confidently incorporate this building block into their synthetic endeavors.

I. Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic disconnection of the target molecule points to two primary precursors: a suitably protected 4-hydroxypiperidine derivative and an aryl halide or equivalent. The ether linkage is a key bond to form, and several named reactions could be considered. However, for reasons of substrate scope, reaction robustness, and overall yield, the Williamson ether synthesis stands out as a highly effective and reliable method.[1][2][3][4]

The subsequent introduction of the boronic acid functionality can be achieved through various methods, including metal-halogen exchange followed by quenching with a borate ester, or more directly through a palladium-catalyzed borylation reaction. The latter is often preferred for its milder conditions and functional group tolerance.

Therefore, our forward synthesis will be based on the following strategic sequence:

-

Ether Formation: A nucleophilic substitution reaction between N-BOC-4-hydroxypiperidine and a dihalo-substituted benzene.

-

Borylation: A palladium-catalyzed cross-coupling reaction to install the boronic acid pinacol ester.

-

Hydrolysis (Optional): Conversion of the pinacol ester to the free boronic acid, if required for specific downstream applications.

This approach offers a convergent and efficient route to the desired product, utilizing well-established and high-yielding transformations.

II. Mechanistic Insights: The Chemistry Behind the Synthesis

A thorough understanding of the reaction mechanisms is crucial for troubleshooting and optimization.

A. The Williamson Ether Synthesis: An SN2 Pathway

The formation of the ether linkage proceeds via a classic SN2 mechanism.[1][2] In the presence of a strong base, such as sodium hydride (NaH), the hydroxyl group of N-BOC-4-hydroxypiperidine is deprotonated to form a potent nucleophile, the corresponding alkoxide. This alkoxide then attacks the electron-deficient carbon atom of the aryl halide, displacing the halide leaving group in a single, concerted step.

Key Considerations for the Williamson Ether Synthesis:

-

Choice of Base: A strong, non-nucleophilic base is essential to ensure complete deprotonation of the alcohol without competing side reactions. Sodium hydride is an excellent choice for this purpose.

-

Solvent: A polar aprotic solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF), is ideal for solvating the alkoxide and facilitating the SN2 reaction.

-

Leaving Group: While fluorides can be used, bromides and iodides are generally better leaving groups, leading to faster reaction rates.

B. The Suzuki-Miyaura Cross-Coupling: A Catalytic Cycle of C-C Bond Formation

The borylation step is a variation of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[5][6][7][8][9] This palladium-catalyzed process involves a catalytic cycle consisting of three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) intermediate.

-

Transmetalation: The boron-containing reagent (in this case, bis(pinacolato)diboron) transfers its organic group to the palladium center, displacing the halide. This step is often the rate-determining step of the cycle.

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired C-B bond.

Critical Parameters for the Suzuki-Miyaura Borylation:

-

Palladium Catalyst: A variety of Pd(0) and Pd(II) precursors can be used, often in combination with phosphine ligands that stabilize the catalyst and modulate its reactivity.

-

Base: A base, such as potassium acetate or potassium carbonate, is required to facilitate the transmetalation step.

-

Solvent: Anhydrous, degassed solvents are crucial to prevent catalyst deactivation and unwanted side reactions.

III. Experimental Protocol: A Step-by-Step Guide

This protocol outlines a reliable method for the synthesis of 3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid pinacol ester, a stable and versatile precursor to the free boronic acid.

Step 1: Synthesis of tert-butyl 4-(3-bromophenoxy)piperidine-1-carboxylate

-

To a solution of N-BOC-4-hydroxypiperidine (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Stir the resulting suspension at room temperature for 30 minutes, or until hydrogen evolution ceases.

-

Add a solution of 1-bromo-3-fluorobenzene (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.

-

Heat the reaction to 80 °C and stir for 12-16 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the title compound.

Step 2: Synthesis of 3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid pinacol ester

-

In a dry Schlenk flask, combine tert-butyl 4-(3-bromophenoxy)piperidine-1-carboxylate (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and a palladium catalyst such as Pd(dppf)Cl2 (0.05 eq).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add anhydrous, degassed 1,4-dioxane via syringe.

-

Heat the reaction mixture to 90-100 °C and stir for 12-24 hours. Monitor the reaction progress by GC-MS or LC-MS.

-

Once the starting material is consumed, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to yield the desired product.

IV. Data Presentation and Characterization

The successful synthesis of the target compound and its intermediate should be confirmed by a suite of analytical techniques.

| Compound | Molecular Formula | Molecular Weight | Typical Yield | Appearance | Key Characterization Data |

| tert-butyl 4-(3-bromophenoxy)piperidine-1-carboxylate | C16H22BrNO3 | 356.26 g/mol | 75-85% | White to off-white solid | 1H NMR, 13C NMR, MS |

| 3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid pinacol ester | C22H34BNO5 | 403.32 g/mol | 70-80% | White to off-white solid | 1H NMR, 13C NMR, 11B NMR, MS |

V. Visualizing the Synthesis and Reaction Mechanisms

To further clarify the synthetic process and the underlying chemistry, the following diagrams are provided.

Caption: Overall synthetic workflow for 3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid pinacol ester.

Caption: Catalytic cycle of the Suzuki-Miyaura borylation reaction.

VI. Conclusion and Future Perspectives

The synthetic route detailed herein provides a reliable and scalable method for the preparation of 3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid and its pinacol ester. The strategic use of the Williamson ether synthesis followed by a Suzuki-Miyaura borylation ensures high yields and purity. This versatile building block is poised for extensive application in the synthesis of complex molecules, particularly in the development of novel therapeutics. The ability to readily deprotect the piperidine nitrogen and engage the boronic acid moiety in further cross-coupling reactions opens up a vast chemical space for exploration by medicinal chemists. As the demand for sophisticated and highly functionalized molecular scaffolds continues to grow, the importance of robust and well-understood synthetic methods, such as the one described in this guide, cannot be overstated.

VII. References

-

Synthesis method for N-Boc-3-piperidone. Google Patents.

-

Synthesis of N-Boc 4-piperidone. ChemicalBook.

-

A Comprehensive Technical Guide to N-Boc-Piperazine in Organic Synthesis. Benchchem.

-

3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid pinacol ester. CRO Splendid Lab Pvt. Ltd.

-

Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR.

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI.

-

Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.

-

The Williamson Ether Synthesis. Master Organic Chemistry.

-

The Williamson Ether Synthesis. Chemistry LibreTexts.

-

Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Semantic Scholar.

-

Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals.

-

Williamson ether synthesis (video). Khan Academy.

-

Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. PMC - NIH.

-

Williamson Ether Synthesis. Cambridge University Press.

-

Suzuki cross-coupling reaction. YouTube.

-

Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. MDPI.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]

- 5. tcichemicals.com [tcichemicals.com]

- 6. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]

- 7. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds [mdpi.com]

3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid chemical properties

An In-Depth Technical Guide to 3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid: Properties, Reactivity, and Applications

Introduction

In the landscape of modern medicinal chemistry and synthetic organic chemistry, the demand for versatile and functionalized building blocks is paramount. 3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid is a prime example of such a reagent, ingeniously designed for strategic molecular assembly. It incorporates three critical structural motifs: a phenylboronic acid for palladium-catalyzed cross-coupling, an N-BOC protected piperidine ring which is a privileged scaffold in numerous pharmaceuticals, and a stable ether linkage. This guide provides a comprehensive overview of its chemical properties, core reactivity, practical applications, and handling protocols, tailored for researchers and drug development professionals seeking to leverage this molecule in their synthetic programs.

Physicochemical Properties & Specifications

The utility of a reagent begins with a clear understanding of its fundamental properties. 3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid is typically supplied as a solid, and its stability is suitable for standard laboratory use when stored correctly.

| Property | Value | Source |

| CAS Number | 1224449-32-4 | [1] |

| Molecular Formula | C₁₆H₂₄BNO₅ | [1] |

| Molecular Weight | 321.18 g/mol | [1] |

| Appearance | Light yellow to yellow solid | [1] |

| Predicted Boiling Point | 487.6 ± 55.0 °C | [1] |

| Predicted Density | 1.19 ± 0.1 g/cm³ | [1] |

| Predicted pKa | 8.07 ± 0.10 | [1] |

| Storage Conditions | 2-8°C, under inert atmosphere | [1] |

Solubility & Stability: While specific solubility data is not extensively published, based on its structure, the compound is expected to be soluble in polar organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and alcohols like methanol or ethanol. Its solubility in common reaction solvents like dioxane and tetrahydrofuran (THF) is sufficient for synthetic applications. The boronic acid moiety is susceptible to dehydration to form boroxines, particularly upon prolonged storage or heating. Therefore, it is crucial to store the compound in a cool, dry place under an inert atmosphere. The tert-butyloxycarbonyl (BOC) protecting group is stable under basic and nucleophilic conditions typical of Suzuki couplings but is readily cleaved under acidic conditions.

Spectroscopic Characterization (Predictive Analysis)

Authenticating the structure and purity of the starting material is a prerequisite for any successful synthesis. While specific spectra for this compound are not widely available, a predictive analysis based on its structure provides a reliable characterization blueprint.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for each part of the molecule. The nine protons of the tert-butyl group on the BOC protector should appear as a sharp singlet around δ 1.4-1.5 ppm . The aliphatic protons on the piperidine ring will present as a series of complex multiplets between δ 1.7-2.2 ppm and δ 3.2-3.8 ppm . The methine proton at the C4 position of the piperidine, adjacent to the ether oxygen, is anticipated to be deshielded, appearing around δ 4.5-4.7 ppm . The aromatic protons on the phenylboronic acid ring will be found in the downfield region of δ 7.0-7.8 ppm , exhibiting splitting patterns consistent with a 1,3-disubstituted benzene ring. The B(OH)₂ protons are often broad and may exchange with residual water in the solvent, appearing over a wide range or not being observed at all.

-

¹³C NMR Spectroscopy: The carbon spectrum will corroborate the proton data. Key expected signals include those for the BOC carbonyl (~154 ppm), the quaternary carbon of the BOC group (~80 ppm), and the methyl carbons of the BOC group (~28 ppm). The carbons of the piperidine ring would appear in the aliphatic region (~30-50 ppm for CH₂ and ~75 ppm for the C-O carbon). The aromatic carbons will resonate between ~115-160 ppm, with the carbon attached to the boron atom appearing as a broad signal due to quadrupolar relaxation.

-

Mass Spectrometry (MS): Using electrospray ionization in positive mode (ESI+), the primary ion observed would be the protonated molecule [M+H]⁺ at approximately m/z 322.2 . A common and diagnostic fragmentation pathway for N-BOC protected compounds is the loss of the BOC group (100 Da) or isobutylene (56 Da), leading to significant fragments at m/z ~222.2 or ~266.2, respectively.

Core Reactivity & Mechanistic Insights: The Suzuki-Miyaura Coupling

The primary utility of 3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid is as a coupling partner in the Suzuki-Miyaura reaction, a cornerstone of modern C-C bond formation.[2]

Causality Behind its Design:

-

The Boronic Acid: This functional group is essential for the transmetalation step in the palladium catalytic cycle. It is relatively stable, generally non-toxic, and tolerant of a wide range of other functional groups.

-

The N-BOC Protecting Group: The piperidine nitrogen is a potential ligand for the palladium catalyst, which could poison the reaction. The sterically bulky and electron-withdrawing BOC group effectively prevents this coordination, ensuring the catalyst remains active for the cross-coupling cycle. It also provides a synthetic handle that can be easily removed post-coupling for further molecular elaboration.

The Suzuki-Miyaura reaction is a well-understood process involving a Pd(0)/Pd(II) catalytic cycle. This reagent enters the cycle during the transmetalation step, where the aryl group is transferred from boron to the palladium center.

Sources

The Strategic Imperative of N-BOC Piperidine Derivatives in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

The piperidine scaffold is a cornerstone of medicinal chemistry, present in a vast array of approved therapeutics.[1][2] Its prevalence stems from its ability to confer favorable physicochemical properties, such as improved solubility and metabolic stability, which are critical for drug efficacy.[3][4] This guide provides a comprehensive technical overview of the strategic use of N-tert-butoxycarbonyl (BOC) protected piperidine derivatives in drug discovery. We will delve into the critical role of the N-BOC protecting group, explore key synthetic methodologies for the preparation and functionalization of these vital building blocks, and present detailed case studies illustrating their application in the synthesis of clinically relevant molecules. This document is intended to serve as a practical resource for researchers, offering both foundational knowledge and actionable experimental protocols to accelerate the development of novel therapeutics.

Introduction: The Piperidine Moiety and the Ascendancy of the N-BOC Protecting Group

The six-membered nitrogen-containing heterocycle, piperidine, is a privileged scaffold in drug design, featuring prominently in pharmaceuticals targeting a wide range of diseases, including cancer, central nervous system (CNS) disorders, and infectious diseases.[1][2] Its conformational flexibility and ability to engage in hydrogen bonding interactions make it an ideal structural motif for optimizing drug-target interactions.

However, the inherent reactivity of the secondary amine in the piperidine ring necessitates a robust protection strategy during multi-step syntheses. The tert-butoxycarbonyl (BOC) group has emerged as a preeminent choice for this purpose. The N-BOC group effectively masks the nucleophilicity and basicity of the piperidine nitrogen, preventing unwanted side reactions and enabling precise, regioselective modifications at other positions of the ring.[3] Its stability under a wide range of reaction conditions, coupled with the facility of its removal under mild acidic conditions, provides a critical layer of control in complex synthetic campaigns.[5]

This guide will illuminate the multifaceted role of N-BOC piperidine derivatives, from their fundamental properties to their application in the synthesis of intricate drug molecules.

The Strategic Role of the N-BOC Protecting Group: A Gateway to Molecular Diversity

The decision to employ the N-BOC protecting group is a strategic one, rooted in its ability to orchestrate a series of synthetic transformations with high fidelity. The bulky tert-butyl group sterically encumbers the nitrogen atom, influencing the conformational preference of the piperidine ring and directing the stereochemical outcome of subsequent reactions.

The true power of the N-BOC group lies in its "on-off" nature. Its presence allows for the selective functionalization of the piperidine core, while its clean and efficient removal unveils a reactive secondary amine, ready for the introduction of further molecular complexity. This strategic protection and deprotection sequence is a cornerstone of modern medicinal chemistry, enabling the construction of vast libraries of diversified piperidine-containing compounds for structure-activity relationship (SAR) studies.

Synthetic Methodologies: A Practical Toolkit for the Medicinal Chemist

The successful incorporation of N-BOC piperidine derivatives into drug candidates hinges on the availability of robust and scalable synthetic protocols. This section provides detailed, step-by-step methodologies for the preparation and key transformations of these invaluable building blocks.

N-BOC Protection of Piperidines: The Foundational Step

The introduction of the BOC group is typically the first step in a synthetic sequence involving a piperidine derivative. The reaction is generally straightforward and high-yielding.

Experimental Protocol: General Procedure for N-BOC Protection [6]

-

Materials: Piperidine derivative (1.0 eq.), Di-tert-butyl dicarbonate (Boc₂O, 1.1-1.3 eq.), Triethylamine (TEA) or Sodium Bicarbonate (as base), Dichloromethane (DCM) or Tetrahydrofuran (THF) (solvent).

-

Procedure:

-

Dissolve the piperidine derivative in the chosen solvent in a round-bottom flask.

-

Add the base to the solution.

-

Slowly add a solution of Boc₂O in the same solvent to the reaction mixture at room temperature.

-

Stir the reaction for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.[6]

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography if necessary.

-

| Parameter | Recommendation | Rationale |

| Solvent | DCM, THF, Acetonitrile | Good solubility for a wide range of piperidine derivatives. |

| Base | Triethylamine, NaHCO₃ | Neutralizes the acid byproduct of the reaction. |

| Equivalents of Boc₂O | 1.1 - 1.3 | A slight excess ensures complete conversion of the starting material. |

| Temperature | Room Temperature | The reaction is typically efficient at ambient temperature. |

Table 1: Key Parameters for N-BOC Protection of Piperidines

Functionalization of the Piperidine Ring: Crafting Key Intermediates

With the nitrogen atom protected, the piperidine ring becomes a canvas for a variety of chemical transformations. The oxidation of N-BOC-4-hydroxypiperidine to N-BOC-4-piperidone is a particularly important reaction, as the resulting ketone is a versatile precursor for a multitude of further modifications.

Experimental Protocol: Swern Oxidation of N-BOC-4-hydroxypiperidine [7][8]

-

Materials: Oxalyl chloride (1.2 eq.), Dimethyl sulfoxide (DMSO, 2.4 eq.), Anhydrous Dichloromethane (DCM), N-BOC-4-hydroxypiperidine (1.0 eq.), Triethylamine (5.0 eq.).

-

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere, dissolve oxalyl chloride in anhydrous DCM and cool to -78 °C.

-

Slowly add a solution of DMSO in anhydrous DCM, maintaining the temperature below -65 °C.

-

Stir the mixture for 15 minutes.

-

Add a solution of N-BOC-4-hydroxypiperidine in anhydrous DCM dropwise, keeping the internal temperature below -65 °C.[7]

-

Stir the reaction mixture at -78 °C for 1 hour.[7]

-

Add triethylamine dropwise, allowing the temperature to rise to -60 °C.[7]

-

Remove the cooling bath and allow the reaction to warm to room temperature.

-

Quench the reaction with water.

-

Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude N-BOC-4-piperidone by flash chromatography.

-

Figure 1: Workflow for the Swern Oxidation of N-BOC-4-hydroxypiperidine.

N-BOC Deprotection: Unveiling the Reactive Amine

The removal of the BOC group is a critical step that liberates the piperidine nitrogen for subsequent coupling reactions. Trifluoroacetic acid (TFA) is the most commonly employed reagent for this transformation.

Experimental Protocol: TFA-Mediated N-BOC Deprotection [5][9]

-

Materials: N-BOC protected piperidine derivative, Trifluoroacetic acid (TFA), Dichloromethane (DCM).

-

Procedure:

-

Dissolve the N-BOC protected piperidine in DCM.

-

Add TFA to the solution (typically 25-50% v/v).

-

Stir the reaction at room temperature for 30-60 minutes, monitoring by TLC.

-

Upon completion, remove the solvent and excess TFA under reduced pressure.

-

The resulting trifluoroacetate salt can be used directly in the next step or neutralized with a base (e.g., saturated sodium bicarbonate solution) to obtain the free amine.

-

| Reagent | Concentration | Typical Reaction Time |

| Trifluoroacetic Acid (TFA) in DCM | 25-50% (v/v) | 30 - 60 minutes |

| Hydrochloric Acid (HCl) in Dioxane or Ether | 4 M | 1 - 2 hours |

Table 2: Common Reagents for N-BOC Deprotection

Case Studies in Drug Discovery: From Building Block to Clinical Candidate

The true value of N-BOC piperidine derivatives is exemplified by their successful application in the synthesis of complex and clinically significant drug molecules.

Synthesis of a CCR5 Antagonist for HIV-1 Therapy

The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor for the entry of HIV-1 into host cells, making it a prime target for antiviral therapy.[10][11] The synthesis of the potent CCR5 antagonist, Sch-350634, provides an excellent example of the strategic use of an N-BOC piperidine building block.[2]

A key step in the synthesis involves the use of N'-Boc-4-methyl-4-aminopiperidine.[2] This chiral building block is constructed from isonipecotate through a multi-step sequence that includes alkylation and a Curtius rearrangement.[2] The presence of the BOC group on the exocyclic amine allows for the selective coupling of the piperidine nitrogen to the rest of the molecule, while the 4-amino group is masked. Subsequent deprotection of the BOC group would then allow for further functionalization at that position if desired. This approach highlights the power of orthogonal protecting group strategies in streamlining complex syntheses.

Figure 2: Synthetic strategy for a CCR5 antagonist utilizing an N-BOC piperidine derivative.

Synthesis of Tofacitinib: A Janus Kinase (JAK) Inhibitor

Tofacitinib is a Janus kinase (JAK) inhibitor used in the treatment of autoimmune diseases.[1][12] The synthesis of this drug relies on a chiral (3R,4R)-disubstituted piperidine derivative.[12][13] While various synthetic routes have been developed, many involve the use of N-protected piperidine intermediates to control the stereochemistry and facilitate the key bond-forming reactions.[14] For instance, N-BOC-protected 3-amino-4-methylpiperidine derivatives serve as crucial precursors. The BOC group ensures that the piperidine nitrogen does not interfere with subsequent reactions, such as the crucial N-alkylation step that connects the piperidine headgroup to the pyrrolo[2,3-d]pyrimidine core of the molecule.[12][13]

Conclusion: The Enduring Legacy and Future Directions

N-BOC piperidine derivatives are not merely synthetic intermediates; they are strategic enablers of innovation in drug discovery. Their versatility, coupled with the vast and ever-expanding toolkit of synthetic methodologies for their preparation and manipulation, ensures their continued prominence in the quest for novel therapeutics. As our understanding of disease biology deepens and the demand for more complex and precisely targeted drugs grows, the strategic application of these foundational building blocks will undoubtedly play an even more critical role in shaping the future of medicine. The principles and protocols outlined in this guide provide a solid foundation for researchers to harness the full potential of N-BOC piperidine derivatives in their own drug discovery endeavors.

References

-

O'Dowd, H., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. Available at: [Link]

-

Gao, F., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

- BenchChem. (2025). Practical access to piperidines.

- ChemRxiv. (2023). Automated One-pot Library Synthesis with Aldehydes as Radical Precursors.

- Google Patents. (2015). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.

-

MDPI. (2007). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Available at: [Link]

- BenchChem. (2025).

- BenchChem. (2025). Application Notes and Protocols for the Oxidation of N-Boc-4-hydroxypiperidine to N-Boc-4-piperidone.

- TCI Chemicals. Application of chiral building blocks to the synthesis of drugs.

-

PubMed. (2003). CCR5 antagonists as anti-HIV-1 agents. Part 2: Synthesis and biological evaluation of N-[3-(4-benzylpiperidin-1-yl)propyl]-N,N'-diphenylurea derivatives. Available at: [Link]

- National Institutes of Health. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines.

- BenchChem. (2025). Application Notes: The Versatility of N-Boc-4-hydroxypiperidine as a Precursor in Piperidine-Based Drug Synthesis.

- Google Patents. (2018). CN107805218B - Method for preparing 4-Boc-aminopiperidine.

- Semantic Scholar. (2022). Analysis and Comparison of Synthesis Route of Small Molecule Kinase Inhibitors Tofacitinib.

-

Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. Available at: [Link]

- Royal Society of Chemistry. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.

- ResearchGate. (2006).

- PubMed. (2013). Stereoselective synthesis of polysubstituted piperazines and oxopiperazines. Useful building blocks in medicinal chemistry.

- BenchChem. (2025). Application Notes and Protocols for the Use of (R)-2-(Aminomethyl)-1-N-Boc-piperidine in Peptide Synthesis.

-

Chemistry Steps. Swern Oxidation Mechanism. Available at: [Link]

- ResearchGate. (2023).

- MDPI. (2022).

- National Institutes of Health. (2025). Tetracyclic Bis-Piperidine Alkaloids: Structures, Bioinspired Synthesis, Synthesis, and Bioactivities.

-

NROChemistry. Swern Oxidation: Reaction Mechanism. Available at: [Link]

- Der Pharma Chemica. (2018). An efficient and alternative method for synthesis of tofacitinib.

-

Thieme. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Available at: [Link]

-

LookChem. Cas 73874-95-0,4-N-BOC-Aminopiperidine. Available at: [Link]

- BenchChem. (2025). Application Notes and Protocols for N-arylation Reactions of ortho-methyl 4-Anilino-1-Boc-piperidine.

- Google Patents. (2015). CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine.

- Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups.

-

Aapptec Peptides. N-Terminal Deprotection - Fmoc removal. Available at: [Link]

- Beilstein Journals. EXPERIMENTAL PROCEDURES.

-

Organic Chemistry Portal. Swern Oxidation. Available at: [Link]

- BenchChem. (2025). The Pivotal Role of N-Boc-Piperazine in Modern Medicinal Chemistry: A Technical Guide.

- Tofacitinib: A multi-faceted review of clinical development, chemistry, analytical method, patent and pharmacological applic

- ResearchGate. (2011). A convenient synthesis of N-Boc-4-formylpiperidine.

- Academia.edu. (2000). Nickel-mediated amination chemistry.

- PubMed. (2016). Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase.

- National Institutes of Health. (2001). Analysis of the Mechanism by Which the Small-Molecule CCR5 Antagonists SCH-351125 and SCH-350581 Inhibit Human Immunodeficiency Virus Type 1 Entry.

- Open Research@CSIR-NIScPR. (2023).

- National Institutes of Health. (2019).

- Master Organic Chemistry. (2023). Swern Oxidation of Alcohols To Aldehydes and Ketones.

- PubMed Central. (2011).

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Swern Oxidation - Chemistry Steps [chemistrysteps.com]

- 9. peptide.com [peptide.com]

- 10. Analysis of the Mechanism by Which the Small-Molecule CCR5 Antagonists SCH-351125 and SCH-350581 Inhibit Human Immunodeficiency Virus Type 1 Entry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. jmnc.samipubco.com [jmnc.samipubco.com]

- 14. derpharmachemica.com [derpharmachemica.com]

Boronic Acids: Versatile Building Blocks in Modern Medicinal Chemistry

A Senior Application Scientist's In-depth Technical Guide

Introduction: The Resurgence of a Unique Pharmacophore

Once relegated to the periphery of medicinal chemistry due to early concerns about toxicity, boron-containing compounds, particularly boronic acids, have undergone a remarkable renaissance.[1][2] This resurgence was significantly catalyzed by the clinical success of Bortezomib (Velcade®), a proteasome inhibitor that revolutionized the treatment of multiple myeloma.[1][3][4] Today, the unique electronic and geometric properties of the boronic acid moiety are being exploited to design a new generation of therapeutics, diagnostics, and drug delivery systems.[1][5][6]

This guide provides an in-depth technical exploration of boronic acids as indispensable building blocks in medicinal chemistry. We will delve into their fundamental properties, diverse applications, and the practical methodologies that underpin their use in the modern drug discovery laboratory. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of this versatile functional group.

The Boronic Acid Moiety: A Unique Chemical Entity

A boronic acid is a derivative of boric acid in which one hydroxyl group is replaced by an organic residue (R-B(OH)₂). This seemingly simple substitution imparts a host of unique properties that are highly advantageous in a biological context.

Key Physicochemical and Electronic Properties:

-

Lewis Acidity: The boron atom in a boronic acid is electron-deficient, making it a mild Lewis acid. This allows it to form reversible covalent bonds with Lewis bases, most notably with the diol functionalities present in saccharides and some amino acid side chains.[7][8][9] This property is fundamental to their use as sensors and in targeted drug delivery.[6][10]

-

Trigonal Planar to Tetrahedral Geometry: Unbound boronic acids possess a trigonal planar geometry. Upon forming a covalent bond with a nucleophile, such as a serine residue in an enzyme's active site, the boron atom transitions to a more stable tetrahedral geometry. This geometric shift can be a critical factor in the mechanism of enzyme inhibition.

-

Bioisostere of Carboxylic Acids: Boronic acids are considered bioisosteres of carboxylic acids, meaning they can mimic the biological activity of carboxylic acids while possessing distinct physicochemical properties.[1] This allows for the substitution of carboxylic acids in known pharmacophores to potentially improve potency, selectivity, or pharmacokinetic profiles.

-

Metabolic Stability and Degradation: A significant advantage of boronic acids in drug design is their degradation to boric acid, a naturally occurring and readily eliminated "green compound".[1] This favorable metabolic profile helps to mitigate concerns about long-term toxicity.

Applications of Boronic Acids in Drug Discovery and Development

The unique properties of boronic acids have led to their application in a wide array of therapeutic and diagnostic areas.

Enzyme Inhibition: A Paradigm of Covalent Targeting

Boronic acids have emerged as a privileged scaffold for the design of potent and selective enzyme inhibitors. Their ability to form reversible covalent bonds with key active site residues, such as serine, threonine, or lysine, offers a distinct advantage over non-covalent inhibitors.[11][12]

Mechanism of Serine Protease Inhibition:

A prime example is the inhibition of serine proteases. The boronic acid moiety mimics the transition state of peptide bond hydrolysis, forming a stable tetrahedral adduct with the catalytic serine residue.

Figure 1: Boronic acid inhibition of a serine protease.

Notable Examples:

-

Bortezomib (Velcade®): A dipeptidyl boronic acid that reversibly inhibits the 26S proteasome, a key regulator of intracellular protein homeostasis. Its approval for multiple myeloma marked a turning point for boronic acid-based drugs.[1][3]

-

Ixazomib (Ninlaro®): An oral proteasome inhibitor, also a boronic acid derivative, offering an alternative administration route to Bortezomib.[5]

-

Vaborbactam: A non-β-lactam β-lactamase inhibitor that utilizes a boronic acid warhead to protect β-lactam antibiotics from degradation by bacterial enzymes.

The Suzuki-Miyaura Coupling: A Cornerstone of Modern Synthesis

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is one of the most widely used transformations in medicinal chemistry for the formation of carbon-carbon bonds.[13] Boronic acids and their esters are key reagents in this reaction, enabling the efficient synthesis of complex biaryl and heteroaryl structures that are prevalent in many drug molecules.[13][14]

Workflow for a Typical Suzuki-Miyaura Coupling:

Figure 2: Generalized workflow for a Suzuki-Miyaura coupling experiment.

Boronic Acids as Chemical Sensors and for Targeted Drug Delivery

The ability of boronic acids to reversibly bind with diols forms the basis for their use in developing sophisticated sensors and targeted drug delivery systems.[6][15][16]

-

Glucose Sensing: Phenylboronic acids can bind to glucose, and this interaction can be coupled to a fluorescent reporter to create sensors for monitoring blood glucose levels.[7][15][16] The binding event alters the electronic properties of the fluorophore, leading to a detectable change in fluorescence.[8][17]

-

Targeting Sialic Acid-Rich Cancer Cells: Many cancer cells overexpress sialic acids on their surface. Phenylboronic acid-functionalized nanoparticles or drug conjugates can selectively bind to these sialic acids, enabling targeted delivery of therapeutic payloads to tumor cells.[18][19]

Expanding Horizons: Antibacterial, Antiviral, and PROTAC Applications

The versatility of boronic acids continues to be explored in new and exciting areas of medicinal chemistry.

-

Antibacterial and Antiviral Agents: Researchers are investigating boronic acids as potential inhibitors of essential bacterial and viral enzymes.[1][2][4][11][20][21] For example, they have shown promise as inhibitors of β-lactamases, which are responsible for antibiotic resistance.[12][22]

-

Proteolysis-Targeting Chimeras (PROTACs): Boronic acids are being incorporated into PROTACs, which are bifunctional molecules that induce the degradation of specific target proteins. The boronic acid moiety can serve as a warhead to bind to the target protein of interest.

Experimental Protocols: Practical Guidance for the Bench Scientist

Protocol 1: A General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a general starting point for the synthesis of a biaryl compound. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

-

Aryl halide (1.0 mmol)

-

Boronic acid or boronate ester (1.2 mmol)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02 mmol)[23]

-

Base (e.g., K₂CO₃, 2.0 mmol)

-

Solvent (e.g., 1,4-dioxane/water, 4:1 mixture, 5 mL)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for organic synthesis

Procedure:

-

To a flame-dried round-bottom flask, add the aryl halide, boronic acid, palladium catalyst, and base.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Assay for Boronic Acid-Based Enzyme Inhibition

This protocol describes a general method for determining the IC₅₀ value of a boronic acid inhibitor against a serine protease using a fluorogenic substrate.

Materials:

-

Serine protease of interest

-

Fluorogenic peptide substrate

-

Boronic acid inhibitor stock solution (in DMSO)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl)

-

96-well microplate (black, flat-bottom)

-

Fluorescence plate reader

Procedure:

-

Prepare a serial dilution of the boronic acid inhibitor in the assay buffer.

-

In the wells of the microplate, add the assay buffer and the serially diluted inhibitor.

-

Add the enzyme to each well (except for the no-enzyme control) and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Immediately begin monitoring the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths.

-

Calculate the initial reaction rates (slopes of the fluorescence vs. time curves).

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation: Comparative Analysis of Boronic Acid Inhibitors

The following table provides a hypothetical example of how to present data for a series of boronic acid inhibitors.

| Compound ID | Structure Modification | Target Enzyme IC₅₀ (nM) | Off-Target Enzyme IC₅₀ (nM) | Selectivity Index |

| BA-001 | Phenylboronic acid | 150 | >10,000 | >66 |

| BA-002 | 3-Fluorophenylboronic acid | 75 | 8,500 | 113 |

| BA-003 | 3-Chlorophenylboronic acid | 50 | 9,200 | 184 |

| BA-004 | 3-Bromophenylboronic acid | 45 | 9,800 | 218 |

Conclusion: The Expanding Role of Boronic Acids in Drug Discovery

Boronic acids have firmly established themselves as a valuable and versatile class of building blocks in medicinal chemistry.[1][2][24] Their unique ability to form reversible covalent bonds, coupled with their utility in robust synthetic transformations like the Suzuki-Miyaura coupling, has propelled them to the forefront of modern drug design.[13][25] From enzyme inhibitors and targeted therapies to advanced diagnostics, the applications of boronic acids continue to expand.[6][18][26] As our understanding of their chemistry and biology deepens, we can anticipate the development of even more innovative and life-saving therapeutics based on this remarkable pharmacophore.

References

-

Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

-

Al-Daffai, Z., et al. (2023). Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2212373. [Link]

-

Krinos, E. L., et al. (2022). The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. Molecules, 27(5), 1533. [Link]

-

Li, J., et al. (2019). Boronic acid-based enzyme inhibitors: a review of recent progress. Future Medicinal Chemistry, 11(18), 2447-2467. [Link]

-

Mancini, R. J. (2019). The Chemistry of Boronic Acids in Nanomaterials for Drug Delivery. Bioconjugate Chemistry, 30(11), 2751-2761. [Link]

-

Billoir, E., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3469. [Link]

-

Leśnikowski, Z. J. (2016). Challenges and Opportunities for the Application of Boron Clusters in Drug Design. Journal of Medicinal Chemistry, 59(17), 7738-7758. [Link]

-

Fang, G., et al. (2018). Recent development of boronic acid-based fluorescent sensors. RSC Advances, 8(52), 29400-29427. [Link]

-

Lastochkin, E., et al. (2024). Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents. RSC Medicinal Chemistry, 15(3), 633-640. [Link]

-

Which boronic acids are used most frequently for synthesis of bioactive molecules ? (2023). ChemRxiv. [Link]

-

Suzuki-Miyaura Coupling. (2021). Chemistry LibreTexts. [Link]

-

Hujer, A. M., et al. (2021). Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling. International Journal of Molecular Sciences, 22(7), 3698. [Link]

-

Leśnikowski, Z. J. (2016). Challenges and Opportunities for the Application of Boron Clusters in Drug Design. Journal of Medicinal Chemistry, 59(17), 7738-7758. [Link]

-

Wang, L., et al. (2021). Boronic Acid/Boronate Prodrugs for Cancer Treatment: Current Status and Perspectives. Pharmaceutical Research, 38(6), 935-949. [Link]

-

Li, M., et al. (2023). Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. Biosensors, 13(8), 814. [Link]

-

Tripp, J. C. (2010). Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. MedChemComm, 1(3), 181-195. [Link]

-

Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

-

Boronic Acid Mediated Cellular Delivery of Therapies. (2023). University of Pittsburgh. [Link]

-

Tripp, J. C. (2010). Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. MedChemComm, 1(3), 181-195. [Link]

-

Faleye, A. C., et al. (2024). Antibacterial and antibiofilm activity of halogenated phenylboronic acids against Vibrio parahaemolyticus and Vibrio harveyi. Frontiers in Microbiology, 15, 1368007. [Link]

-

Phenylboronic acid in targeted cancer therapy and diagnosis. (2025). Theranostics, 15(5), 1234-1256. [Link]

-

DiCesare, N., et al. (1999). Fluorescent sensors based on boronic acids. Proceedings of SPIE, 3602, 14-21. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery (Vol. 1, pp. 1-31). Royal Society of Chemistry. [Link]

-

Taracila, M. A., et al. (2018). Exploring the potential of boronic acids as inhibitors of OXA‐24/40 β‐lactamase. Protein Science, 27(4), 899-910. [Link]

-

Fang, G., et al. (2018). Recent development of boronic acid-based fluorescent sensors. RSC Advances, 8(52), 29400-29427. [Link]

-

Wang, Y., et al. (2020). Boronic Acid Modified Polymer Nanoparticles for Enhanced Bacterial Deactivation. Macromolecular Bioscience, 20(2), e1900330. [Link]

-

Leśnikowski, Z. J. (2016). Challenges and Opportunities for the Application of Boron Clusters in Drug Design. Journal of Medicinal Chemistry, 59(17), 7738-7758. [Link]

-

Santos, W. L. (2024). The Rise of Boron-Containing Compounds: Advancements in Synthesis, Medicinal Chemistry, and Emerging Pharmacology. Chemical Reviews. [Link]

-